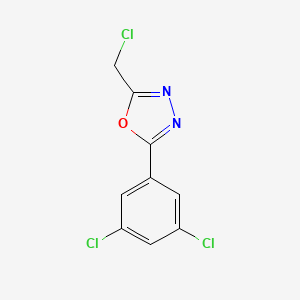
2-(Chloromethyl)-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole
Cat. No. B8607727
M. Wt: 263.5 g/mol
InChI Key: FGOQMWGBJYEFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883827B2
Procedure details


Compound 6 (40 mg, 0.133 mmol) was stirred in SOCl2 at 55-60° C. under Ar atmosphere for 4.5 hours. TLC showed compound 6 had disappeared. The mixture was concentrated in vacuum to give crude product compound 7 as a yellow solid (43 mg). Yield: 100%.
Name
Compound 6
Quantity
40 mg
Type
reactant
Reaction Step One


Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:5]([NH:7][NH:8][C:9](=[O:12])[CH2:10][Cl:11])=O>O=S(Cl)Cl>[Cl:11][CH2:10][C:9]1[O:12][C:5]([C:4]2[CH:3]=[C:2]([Cl:1])[CH:15]=[C:14]([Cl:16])[CH:13]=2)=[N:7][N:8]=1
|
Inputs


Step One
|
Name
|
Compound 6
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)NNC(CCl)=O)C=C(C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O=S(Cl)Cl
|
Step Two
|
Name
|
compound 6
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)NNC(CCl)=O)C=C(C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1OC(=NN1)C1=CC(=CC(=C1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 122.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
